molecular formula C16H18Cl3N5O2 B1683947 AT7519 塩酸塩 CAS No. 902135-91-5

AT7519 塩酸塩

カタログ番号: B1683947
CAS番号: 902135-91-5
分子量: 418.7 g/mol
InChIキー: PAOFPNGYBWGKCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AT7519 塩酸塩は、サイクリン依存性キナーゼ(CDK)を選択的に標的とする低分子阻害剤です。これらのキナーゼは細胞周期の調節において重要な役割を果たし、その阻害は細胞周期停止およびアポトーシスにつながる可能性があります。 AT7519 塩酸塩は、固形腫瘍や血液悪性腫瘍を含むさまざまな癌の治療に有効性が示されています .

科学的研究の応用

AT7519 塩酸塩は、広範囲の科学研究において応用されています。

作用機序

AT7519 塩酸塩は、特にCDK1、CDK2、CDK4、CDK6、およびCDK9を含むサイクリン依存性キナーゼを選択的に阻害することによって効果を発揮します。これらのキナーゼは、細胞周期の進行と転写調節に不可欠です。これらのキナーゼを阻害することにより、AT7519 塩酸塩はG1 / S期およびG2 / M期に細胞周期停止を誘導し、アポトーシスにつながります。 この化合物は、Mcl-1などの抗アポトーシスタンパク質もダウンレギュレートし、細胞死をさらに促進します .

類似化合物の比較

類似化合物

AT7519 塩酸塩の独自性

AT7519 塩酸塩は、CDK1、CDK2、CDK4、CDK6、およびCDK9を含むいくつかのCDKを多重標的に阻害するという点でユニークです。この幅広い活性が、細胞周期の進行と転写調節の強力な阻害剤となっています。 さらに、さまざまな癌細胞株におけるアポトーシスを誘導する能力は、治療薬としての可能性を示しています .

生化学分析

Biochemical Properties

AT7519 HCl plays a significant role in biochemical reactions by inhibiting several cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . These kinases are crucial for cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis. AT7519 HCl interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their activation and subsequent phosphorylation of target proteins .

Cellular Effects

AT7519 HCl exerts profound effects on various cell types and cellular processes. In tumor cells, it induces cell cycle arrest at the G2/M phase and promotes apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, AT7519 HCl downregulates the expression of anti-apoptotic proteins such as Mcl-1 and XIAP, leading to increased apoptosis . Additionally, it inhibits the phosphorylation of RNA polymerase II, thereby affecting transcription and gene expression .

Molecular Mechanism

The molecular mechanism of AT7519 HCl involves its selective inhibition of cyclin-dependent kinases. By binding to the ATP-binding sites of these kinases, AT7519 HCl prevents their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, AT7519 HCl downregulates the expression of anti-apoptotic proteins and inhibits the phosphorylation of RNA polymerase II, affecting transcription and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AT7519 HCl change over time. Short-term treatments (4-6 hours) result in the inhibition of phosphorylation of RNA polymerase II and downregulation of anti-apoptotic proteins . Long-term treatments lead to sustained cell cycle arrest and apoptosis . The stability and degradation of AT7519 HCl in laboratory settings have not been extensively studied, but its effects on cellular function are evident in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of AT7519 HCl vary with different dosages in animal models. In leukemia models, AT7519 HCl induces apoptosis at concentrations of 100 to 700 nmol/L . In solid tumor models, tumor regression is observed following twice-daily dosing of AT7519 HCl . High doses of AT7519 HCl may lead to toxic or adverse effects, although specific toxicities have not been extensively reported .

Metabolic Pathways

AT7519 HCl is involved in metabolic pathways that include its interaction with cyclin-dependent kinases and other enzymes. The compound’s inhibition of CDKs affects metabolic flux and metabolite levels by disrupting the cell cycle and promoting apoptosis . The specific metabolic pathways and enzymes involved in the metabolism of AT7519 HCl have not been fully elucidated .

Transport and Distribution

AT7519 HCl is transported and distributed within cells and tissues, interacting with transporters and binding proteins. The compound’s high volume of distribution and low protein binding suggest efficient transport and distribution within the body . The specific transporters and binding proteins involved in the localization and accumulation of AT7519 HCl have not been extensively studied .

Subcellular Localization

Its inhibition of cyclin-dependent kinases suggests that it may localize to cellular compartments where these kinases are active, such as the nucleus . The presence of targeting signals or post-translational modifications that direct AT7519 HCl to specific compartments or organelles has not been reported .

準備方法

合成経路および反応条件

AT7519 塩酸塩は、特定の有機化合物をカップリングする一連の化学反応によって合成されます。合成は通常、以下の手順を含みます。

工業生産方法

AT7519 塩酸塩の工業生産は、上記で言及された合成経路をスケールアップすることを伴います。このプロセスは、有害な試薬や溶媒の使用を最小限に抑えながら、高い収率と純度を確保するように最適化されています。 この化合物は、一貫性と品質を維持するために、通常は管理された環境で製造されます .

化学反応の分析

反応の種類

AT7519 塩酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成された主な生成物

これらの反応から形成される主な生成物には、官能基が修飾されたさまざまなAT7519 塩酸塩誘導体があります。 これらの誘導体は、CDKに対するその増強された活性と選択性を調査するために研究されています .

類似化合物との比較

Similar Compounds

Uniqueness of AT7519 Hydrochloride

AT7519 hydrochloride is unique due to its multitargeted inhibition of several CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9. This broad-spectrum activity makes it a potent inhibitor of cell cycle progression and transcriptional regulation. Additionally, its ability to induce apoptosis in various cancer cell lines highlights its potential as a therapeutic agent .

生物活性

4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, commonly referred to as AT-7519, is a compound that has garnered interest due to its selective inhibitory effects on certain cyclin-dependent kinases (CDKs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following formula:

C16H17Cl2N5O2\text{C}_{16}\text{H}_{17}\text{Cl}_{2}\text{N}_{5}\text{O}_{2}

Key Properties

PropertyValue
Molecular Weight382.244 g/mol
CAS Number844442-38-2
SolubilitySoluble in DMSO
Blood-Brain Barrier PenetrationModerate (0.8113)

AT-7519 functions as a selective inhibitor of CDKs, particularly CDK2 and CDK7. By inhibiting these kinases, the compound disrupts cell cycle progression, leading to tumor regression. The inhibition of CDK2 is crucial during the G1-S transition and S phase of the cell cycle, where it promotes the transcriptional program necessary for DNA synthesis and mitosis .

Key Actions

  • Inhibition of Cyclin-CDK Complexes : AT-7519 binds to the ATP-binding site of CDKs, preventing their activation.
  • Regulation of E2F Transcription Factors : The compound modulates E2F activity, which is essential for cell cycle progression.
  • Induction of Apoptosis : By disrupting normal cell cycle regulation, AT-7519 can induce programmed cell death in cancer cells .

Biological Activities and Therapeutic Applications

Research has shown that AT-7519 exhibits a range of biological activities beyond its role as a CDK inhibitor:

  • Antitumor Activity :
    • AT-7519 has demonstrated efficacy against various cancer cell lines, including those resistant to conventional therapies. In vitro studies indicate significant tumor regression in models of breast cancer and leukemia .
  • Anti-inflammatory Effects :
    • The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models, suggesting potential use in treating inflammatory diseases .
  • Antibacterial Properties :
    • Preliminary studies indicate that AT-7519 may possess antibacterial activity against certain strains of bacteria, although further research is needed to establish its clinical relevance .

Case Studies

Several studies have highlighted the therapeutic potential of AT-7519:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that AT-7519 was well-tolerated and showed preliminary signs of antitumor activity. Patients exhibited reduced tumor sizes after treatment with the compound combined with standard chemotherapy .
  • Case Study 2 : In a study focusing on inflammatory bowel disease (IBD), AT-7519 was found to significantly decrease inflammation markers in animal models, suggesting its potential as a therapeutic agent for IBD management .

特性

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOFPNGYBWGKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648517
Record name 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902135-91-5
Record name 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 2
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 5
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 6
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。